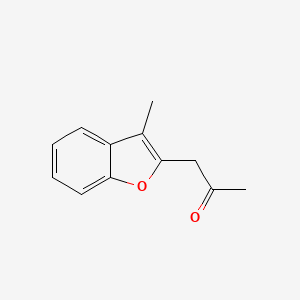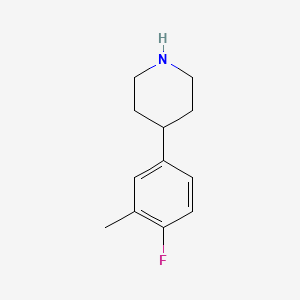
3-(2-Chloro-4-fluorobenzyl)azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-4-fluorobenzyl)azetidin-3-ol is a chemical compound that belongs to the class of azetidines. . The presence of both chloro and fluoro substituents on the benzyl group enhances the compound’s reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-fluorobenzyl)azetidin-3-ol typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with azetidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-4-fluorobenzyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
3-(2-Chloro-4-fluorobenzyl)azetidin-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Chloro-4-fluorobenzyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. The presence of chloro and fluoro substituents can enhance its binding affinity and selectivity towards specific targets . Detailed studies on its mechanism of action are ongoing to fully understand its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloro-4-fluorobenzyl)azetidin-2-one: Similar structure but with a carbonyl group at the 2-position.
3-(2-Chloro-4-fluorobenzyl)pyrrolidine: Similar structure but with a five-membered ring.
3-(2-Chloro-4-fluorobenzyl)morpholine: Similar structure but with a six-membered ring containing an oxygen atom.
Uniqueness
3-(2-Chloro-4-fluorobenzyl)azetidin-3-ol is unique due to its four-membered azetidine ring, which imparts significant strain and reactivity. The presence of both chloro and fluoro substituents further enhances its chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H11ClFNO |
|---|---|
Molecular Weight |
215.65 g/mol |
IUPAC Name |
3-[(2-chloro-4-fluorophenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C10H11ClFNO/c11-9-3-8(12)2-1-7(9)4-10(14)5-13-6-10/h1-3,13-14H,4-6H2 |
InChI Key |
ZLTYFBYPTMYMEY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(CC2=C(C=C(C=C2)F)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide](/img/structure/B13611957.png)


![Spiro[9-azabicyclo[3.3.1]nonane-3,5'-imidazolidine]-2',4'-dione](/img/structure/B13611985.png)



